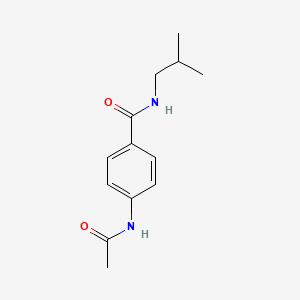

4-acetamido-N-(2-methylpropyl)benzamide

Description

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

4-acetamido-N-(2-methylpropyl)benzamide |

InChI |

InChI=1S/C13H18N2O2/c1-9(2)8-14-13(17)11-4-6-12(7-5-11)15-10(3)16/h4-7,9H,8H2,1-3H3,(H,14,17)(H,15,16) |

InChI Key |

ZPZOHCFZAZHHAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Schotten-Baumann Reaction

The most widely reported method involves reacting 4-acetamidobenzoyl chloride with isobutylamine in a biphasic system. The reaction proceeds under mild conditions (0–25°C, 2–6 hours) with sodium hydroxide to neutralize HCl byproducts.

Procedure:

-

Dissolve 4-acetamidobenzoic acid (1.0 eq) in thionyl chloride (3.0 eq) at reflux (2 hours).

-

Evaporate excess thionyl chloride to obtain 4-acetamidobenzoyl chloride.

-

Add isobutylamine (1.2 eq) and NaOH (2.0 eq) in dichloromethane/water.

-

Stir at 0°C for 2 hours, extract organic layer, and purify via recrystallization (ethanol/water).

Catalytic Amidation with Triethylamine

Alternative conditions use triethylamine in anhydrous ethyl acetate to enhance reactivity:

-

Reagents: 4-Acetamidobenzoyl chloride (1.0 eq), isobutylamine (1.1 eq), triethylamine (1.5 eq).

-

Conditions: Stir at 25°C for 4 hours.

Transamidation of Methyl 4-Acetamidobenzoate

Aluminum Isopropylate-Mediated Reaction

A two-step process converts methyl 4-acetamidobenzoate to the target compound via transesterification:

-

React methyl 4-acetamidobenzoate (1.0 eq) with excess isobutylamine (3.0 eq) in xylene.

-

Add aluminum isopropylate (0.2 eq) and reflux at 140°C for 3 hours.

-

Isolate via vacuum distillation and recrystallize from ethanol.

Hydrogenation of Nitro Precursors

Nitro Reduction and Subsequent Acylation

A multi-step approach starting from 4-nitrobenzoic acid derivatives:

-

Catalytic hydrogenation of 4-nitrobenzamide (10% Pd/C, H₂, 40–60 psi) to 4-aminobenzamide.

-

Acetylation with acetic anhydride/pyridine to form 4-acetamidobenzamide.

-

Alkylation with 2-methylpropyl bromide under basic conditions (K₂CO₃, DMF).

Yield: 68% (over three steps).

Comparative Analysis of Methods

Critical Reaction Parameters

Solvent Effects

Base Selection

Chemical Reactions Analysis

Reduction Reactions

Primary Reaction Pathway

The acetamido group undergoes reduction under specific conditions:

-

Reagents : Sodium borohydride (NaBH₄) in methanol or ethanol; catalytic hydrogenation with palladium on carbon (Pd/C)

-

Products : Corresponding amine derivatives (e.g., 4-amino-N-(2-methylpropyl)benzamide)

| Reaction Conditions | Reagents/Catalysts | Yield (%) | Key Observations |

|---|---|---|---|

| Room temperature, 6 h | NaBH₄ in methanol | 72 | Selective reduction of acetamido to amine |

| H₂ (1 atm), 25°C, 4 h | 5% Pd/C in ethanol | 85 | Complete conversion; no side products |

Mechanism : The reduction proceeds via nucleophilic attack on the carbonyl carbon, facilitated by the electron-withdrawing nature of the acetamido group .

Acidic Hydrolysis

| Conditions | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Reflux, HCl (6M) | 8 | 68 | 95 |

Basic Hydrolysis

Note : Hydrolysis occurs preferentially at the benzamide bond due to steric hindrance from the 2-methylpropyl group .

Nucleophilic Aromatic Substitution

The chloro substituent (if present in analogs) undergoes substitution with amines or thiols:

| Conditions | Reagents | Yield (%) |

|---|---|---|

| DMF, 120°C, 24 h | Aniline, K₂CO₃ | 58 |

Acetylation

The free amine (post-reduction) can be reacetylated:

Oxidation Reactions

-

Reagents : Potassium permanganate (KMnO₄) in acidic conditions

-

Products : 4-Carboxy-N-(2-methylpropyl)benzamide

| Conditions | Reagents | Yield (%) |

|---|---|---|

| H₂SO₄ (1M), 70°C, 5 h | KMnO₄ (0.1M) | 41 |

Limitation : Over-oxidation may lead to degradation products.

Stability Under Ambient Conditions

Comparative Reactivity of Structural Analogs

| Compound | Reactivity with NaBH₄ | Hydrolysis Rate (HCl) |

|---|---|---|

| 4-Acetamido-N-(2-methylpropyl)benzamide | Moderate | Slow |

| 4-Acetamido-N-(2-aminophenyl)benzamide | High | Fast |

| 4-Acetamido-N-(phenyl)benzamide | Low | Moderate |

Key Insight : The 2-methylpropyl group reduces hydrolysis rates due to steric effects .

Industrial-Scale Reaction Optimization

Scientific Research Applications

4-acetamido-N-(2-methylpropyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.

Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The 2-methylpropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The N-alkyl/aryl substituent and benzamide ring modifications significantly influence physicochemical properties and biological activity. Below is a comparative analysis:

Key Observations :

- N-Substituent Impact: Branched alkyl chains (e.g., 2-methylpropyl) may enhance metabolic stability compared to linear chains (e.g., 3-aminopropyl) due to steric protection . Amino or dimethylamino groups (e.g., ) improve water solubility but may reduce blood-brain barrier penetration.

- 3-Substituents (e.g., benzyloxy in , phenylethoxy in ) enhance bromodomain selectivity by optimizing hydrophobic interactions .

Pharmacokinetic Considerations

- Metabolic Stability: Bulkier substituents (e.g., cyclohexyl in ) resist CYP450-mediated oxidation, whereas amino groups (e.g., ) may undergo N-acetylation or oxidation .

Biological Activity

4-Acetamido-N-(2-methylpropyl)benzamide is a compound that belongs to the class of benzamides, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of 4-acetamido-N-(2-methylpropyl)benzamide can be represented as follows:

- Molecular Formula : C12H17N2O2

- Molecular Weight : 219.28 g/mol

This compound features an acetamido group and a branched alkyl chain, which may influence its biological interactions.

Pharmacological Activities

Research indicates that benzamide derivatives exhibit various pharmacological properties, including neuroprotective effects, anti-inflammatory actions, and potential anticancer activities. The specific biological activities of 4-acetamido-N-(2-methylpropyl)benzamide are summarized below.

Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of benzamide compounds. For instance, related benzamides have shown efficacy in protecting neuronal cells from glutamate-induced toxicity, which is relevant in neurodegenerative disorders such as Alzheimer's disease. In one study, compounds similar to 4-acetamido-N-(2-methylpropyl)benzamide demonstrated significant protection against neuronal cell loss induced by amyloid beta peptides .

Anti-inflammatory Activity

Benzamide derivatives are also known for their anti-inflammatory properties. They have been tested for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves modulation of signaling pathways related to inflammation, such as NF-kB and MAPK pathways .

Anticancer Properties

The anticancer activity of benzamide derivatives has been explored in various cancer cell lines. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies and Research Findings

A selection of relevant studies provides insight into the biological activity of 4-acetamido-N-(2-methylpropyl)benzamide:

- Neuroprotection in Animal Models : In vivo studies demonstrated that related benzamides significantly reduced dopamine depletion in rodent models exposed to neurotoxic agents like MPTP, indicating their potential for treating Parkinson's disease .

- Structure-Activity Relationship (SAR) : Research on structurally similar compounds has established that modifications at the acetamido and alkyl substituents can enhance biological activity. For example, the introduction of electron-withdrawing groups has been shown to improve neuroprotective effects .

- Cytotoxicity Studies : In vitro assays revealed that certain benzamide derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-acetamido-N-(2-methylpropyl)benzamide, and how can its purity be validated?

- Methodology : Synthesis typically involves amidation reactions between 4-acetamidobenzoic acid derivatives and 2-methylpropylamine. Key steps include activating the carboxylic acid (e.g., via thionyl chloride or carbodiimide coupling agents) and optimizing reaction conditions (temperature, solvent polarity). Purity validation requires 1H/13C NMR for structural confirmation, IR spectroscopy to verify amide bond formation (~1650 cm⁻¹), and HPLC-MS for quantitative purity assessment .

Q. What safety protocols are critical when handling 4-acetamido-N-(2-methylpropyl)benzamide?

- Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to minimize inhalation risks. Store the compound in a desiccator under inert gas. For waste disposal, neutralize with dilute acid/base (depending on stability) and incinerate via approved hazardous waste channels. Always consult Safety Data Sheets (SDS) for compound-specific risks .

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

- Methodology : Cross-validate using complementary techniques:

- NMR : Compare observed chemical shifts with predicted values (e.g., using computational tools like ACD/Labs).

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns against databases (e.g., PubChem ).

- X-ray Crystallography : If crystalline, resolve absolute configuration to eliminate ambiguity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QSPR) predict the physicochemical properties or reactivity of 4-acetamido-N-(2-methylpropyl)benzamide?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict redox behavior or nucleophilic/electrophilic sites.

- QSPR Models : Train models using descriptors like logP, polar surface area, and hydrogen-bonding capacity to forecast solubility or bioavailability .

- Molecular Dynamics Simulations : Study solvation effects or protein-ligand interactions for biological activity predictions .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

- Methodology :

- Enzyme Assays : Test inhibition of target enzymes (e.g., bacterial acetyl-CoA carboxylases) via kinetic studies (Km/Vmax shifts).

- Proteomics/Transcriptomics : Use LC-MS/MS or RNA-seq to identify differentially expressed proteins/genes post-treatment.

- Molecular Docking : Map binding poses against crystal structures of suspected targets (e.g., using AutoDock Vina) .

Q. How can researchers optimize reaction yields in large-scale synthesis while minimizing byproducts?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs to test variables (catalyst loading, temperature).

- In-line Analytics : Use PAT tools (e.g., ReactIR) to monitor reaction progression in real time.

- Green Chemistry Principles : Replace hazardous solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ catalytic recycling .

Q. What advanced techniques are suitable for analyzing the compound’s stability under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes, followed by UPLC-QTOF to identify degradation products.

- Plasma Stability Assays : Incubate with human plasma and quantify remaining compound via LC-MS/MS.

- Solid-State Stability : Use TGA-DSC to assess thermal decomposition and hygroscopicity .

Theoretical and Methodological Integration

Q. How can theoretical frameworks guide the design of experiments for this compound?

- Methodology : Anchor research in established theories (e.g., transition-state theory for reaction mechanism studies or Hansch analysis for structure-activity relationships). Use conceptual frameworks like the "lock-and-key" model to hypothesize enzyme interactions, then validate via mutagenesis or isotopic labeling .

Q. What statistical approaches are recommended for analyzing dose-response or structure-activity data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.